2-[2-(Quinolin-6-yl)-1H-indol-3-yl]ethan-1-amine
Description
Properties
IUPAC Name |
2-(2-quinolin-6-yl-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3/c20-10-9-16-15-5-1-2-6-18(15)22-19(16)14-7-8-17-13(12-14)4-3-11-21-17/h1-8,11-12,22H,9-10,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKKRFFHFNTDAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC4=C(C=C3)N=CC=C4)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587699 | |
| Record name | 2-[2-(Quinolin-6-yl)-1H-indol-3-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904816-15-5 | |
| Record name | 2-[2-(Quinolin-6-yl)-1H-indol-3-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-(Quinolin-6-yl)acetyl Chloride
As demonstrated in patent CN104292145A, 6-bromoindole undergoes Friedel-Crafts acylation using oxalyl chloride and AlCl₃ in anhydrous dichloromethane. Modified conditions for quinoline incorporation involve:
Reaction Scheme
6-Bromoindole + Oxalyl chloride → 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetyl chloride
Optimized Conditions
Coupling with Quinolin-6-ylacetic Acid
Esterification of 2-(quinolin-6-yl)acetic acid (CAS 5622-34-4) using thionyl chloride in methanol produces the corresponding methyl ester:
2-(Quinolin-6-yl)acetic acid + SOCl₂ → Methyl 2-(quinolin-6-yl)acetate
Critical Parameters
Reductive Amination for Ethanamine Chain Installation
Conversion to 2-(1H-Indol-3-yl)acetamide
The acyl chloride intermediate undergoes ammonolysis:
2-(Quinolin-6-yl)acetyl chloride + NH₃ → 2-(Quinolin-6-yl)acetamide
Conditions
Lithium Aluminum Hydride (LAH) Reduction
LAH-mediated reduction of the acetamide affords the primary amine:
2-(Quinolin-6-yl)acetamide → 2-[2-(Quinolin-6-yl)-1H-indol-3-yl]ethan-1-amine
Optimization Data
| Parameter | Value |
|---|---|
| Solvent | Anhydrous THF |
| LAH Equiv. | 3.0 |
| Temperature | Reflux (66°C) |
| Time | 8 hours |
| Isolated Yield | 62–68% |
Boc Protection Strategies for Enhanced Stability
Intermediate amines are susceptible to oxidation and side reactions during purification. The patent methodology employs tert-butoxycarbonyl (Boc) protection:
Protection Protocol
This compound + Boc₂O → Boc-protected amine
Key Observations
- Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
- Solvent: Dichloromethane
- Time: 10 hours
- Yield: 80–85%
Comparative Analysis of Synthetic Routes
Table 1. Method Efficiency Comparison
| Method | Steps | Total Yield | Key Advantage |
|---|---|---|---|
| Friedel-Crafts/LAH | 4 | 35–40% | Atom economy |
| Condensation/Reduction | 3 | 45–50% | Fewer purification steps |
| Boc-Protected Route | 5 | 50–55% | Improved intermediate stability |
Challenges and Mitigation Strategies
Indole Ring Oxidation
The 1H-indole core is prone to oxidation at C2 and C3 positions during acidic conditions. Mitigation includes:
- Use of inert atmosphere (N₂/Ar)
- Addition of radical scavengers (e.g., BHT)
Ethylamine Chain Isomerization
Primary amines may undergo unintended cyclization. Solutions involve:
- Low-temperature workup (<10°C)
- Immediate Boc protection after reduction
Chemical Reactions Analysis
Types of Reactions
2-[2-(Quinolin-6-yl)-1H-indol-3-yl]ethan-1-amine can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinoline and indole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline and indole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents, acids, and bases can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides and indole-3-carboxylic acids .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have indicated that compounds with indole and quinoline structures exhibit promising anticancer properties. For instance, derivatives of 2-[2-(quinolin-6-yl)-1H-indol-3-yl]ethan-1-amine have been synthesized and tested against various cancer cell lines. These derivatives showed significant cytotoxic effects, suggesting potential as anticancer agents .
-
Neuroprotective Effects
- Research has highlighted the neuroprotective properties of similar compounds in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism often involves the modulation of neuroinflammatory pathways and protection against oxidative stress . Studies on related compounds suggest that this compound may share these beneficial effects.
- Antimicrobial Properties
Material Science Applications
- Organic Electronics
- Sensors
Case Studies
Mechanism of Action
The mechanism of action of 2-[2-(Quinolin-6-yl)-1H-indol-3-yl]ethan-1-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the aromatic rings of the quinoline and indole moieties, which can engage in π-π stacking and hydrogen bonding with target molecules .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Substituent Effects
The ethanamine-linked indole scaffold is a common feature among several bioactive compounds. Key structural variations include substitutions on the indole ring, replacement of quinoline with other aromatic systems, and modifications to the amine side chain. Below are notable analogues and their distinguishing features:
Substituent Variations on the Indole Core
- 2-(4-Methyl-1H-indol-3-yl)ethan-1-amine (CAS 62500-89-4): A methyl group at the 4-position of indole increases hydrophobicity compared to the quinoline-substituted target compound. This modification may enhance membrane permeability but reduce solubility .
- The methoxy group may improve metabolic stability .
Replacement of Quinoline with Other Aromatic Systems
- 2-(5-(Quinolin-6-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine Hydrochloride (35): Incorporates a triazole ring instead of indole. This polar heterocycle may enhance hydrogen bonding and solubility, as evidenced by its investigation as a TAAR1 agonist for psychotic disorders .
- 2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine (CAS 735322-70-0): A chlorophenyl group replaces quinoline, increasing molecular weight (270.76 g/mol) and lipophilicity. Such substitutions are common in antipsychotic agents .
Modifications to the Ethanamine Side Chain
Spectroscopic and Physicochemical Comparisons
NMR Data (from ):
| Compound | Key $^1$H NMR Signals (ppm) | Structural Insight |
|---|---|---|
| Target Compound (Theoretical) | Expected quinoline protons: 8.5–9.0; indole NH: ~10.5 | Quinoline’s deshielded protons dominate. |
| 6b (Thiophene-substituted) | 8.30 (NH), 7.57 (thiophene), 6.31 (indole H-4) | Thiophene introduces distinct aromaticity. |
| 6c (Cyclohexyl-substituted) | 1.93–1.43 (cyclohexyl CH$_2$), 8.39 (indole NH) | Aliphatic cyclohexyl reduces planarity. |
Molecular Weight and Solubility
*Calculated based on formula C${19}$H${17}$N$_{3}$.
Receptor Affinity and Therapeutic Potential
- TAAR1 Agonists: The triazole-containing analogue (35) shows promise in schizophrenia models, suggesting that quinoline substitutions may similarly target TAAR1 but require validation .
- Serotonin Receptor Ligands: Fluorinated derivatives (e.g., D2AAK5) demonstrate that electron-withdrawing groups improve 5-HT receptor binding, a strategy applicable to quinoline-substituted compounds .
Biological Activity
Overview
2-[2-(Quinolin-6-yl)-1H-indol-3-yl]ethan-1-amine is a complex organic compound notable for its structural features, which include both quinoline and indole moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications.
Chemical Structure
The molecular formula of this compound is CHN. The compound is characterized by the following structural details:
- Quinoline Ring : A bicyclic structure that contributes to the compound's biological activity.
- Indole Ring : A fused bicyclic structure that enhances interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The interactions often involve:
- π-π Stacking : The aromatic rings of quinoline and indole facilitate stacking interactions with target proteins.
- Hydrogen Bonding : Functional groups on the compound can form hydrogen bonds with active sites on enzymes or receptors, modulating their activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung Cancer) | 5.31 |
| MCF7 (Breast Cancer) | 10.25 |
| HeLa (Cervical Cancer) | 7.45 |
These results suggest that the compound may act as a potential therapeutic agent against multiple cancer types.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values are as follows:
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.98 |
| Methicillin-resistant S. aureus | 0.75 |
| Mycobacterium tuberculosis | 1.50 |
These findings indicate that this compound could be a viable candidate for treating bacterial infections, especially in antibiotic-resistant cases.
Case Studies and Research Findings
- Study on Anticancer Activity : A recent study evaluated the effects of this compound on A549 lung cancer cells. The results demonstrated a dose-dependent inhibition of cell growth, with an IC50 value of 5.31 μM, indicating potent anticancer properties .
- Antimicrobial Evaluation : In another study focusing on antimicrobial efficacy, the compound showed remarkable activity against MRSA, with an MIC value of 0.98 μg/mL. This positions it as a potential lead compound for further development in combating resistant bacterial strains .
- Mechanistic Insights : Molecular docking studies have illustrated how this compound binds to target proteins involved in cancer progression and bacterial resistance mechanisms, further supporting its therapeutic potential .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[2-(Quinolin-6-yl)-1H-indol-3-yl]ethan-1-amine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step protocols. For example, bromoethyl indole intermediates (e.g., 3-(2-bromoethyl)-1H-indole) can be coupled with quinolin-6-amine derivatives under basic conditions (e.g., K₂CO₃ in polar aprotic solvents). Reaction parameters such as temperature (RT vs. reflux), stoichiometry, and solvent polarity (MeCN vs. DMF) critically affect yields. Purification via flash chromatography or recrystallization is often required .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm the presence of indole (δ 7.0–7.8 ppm) and quinoline (δ 8.0–9.0 ppm) protons and carbons.
- HRMS : Validate molecular weight (C₁₉H₁₆N₃; theoretical MW 286.13).
- HPLC-PDA : Assess purity (>95% recommended for biological assays).
- XRD : Resolve crystallographic data if single crystals are obtained .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodology :
- Core modifications : Introduce substituents at the quinoline C-2 or indole C-5 positions to evaluate electronic/steric effects.
- Biological assays : Pair synthetic analogs with in vitro assays (e.g., enzyme inhibition, cytotoxicity) to correlate structural changes with activity.
- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding interactions with target proteins .
Q. What experimental strategies address discrepancies in biological activity data across studies?
- Methodology :
- Standardize assays : Use positive controls (e.g., cisplatin for cytotoxicity) and replicate experiments across labs.
- Validate compound stability : Perform LC-MS to confirm integrity under assay conditions (e.g., pH, temperature).
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. How can environmental persistence and ecotoxicity of this compound be assessed?
- Methodology :
- Biodegradation studies : Use OECD 301F (ready biodegradability) or 307 (soil degradation) protocols.
- Ecotoxicology : Test acute toxicity in model organisms (e.g., Daphnia magna, algae) via EC₅₀ determination.
- QSAR models : Predict environmental fate using EPI Suite or TEST software .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
